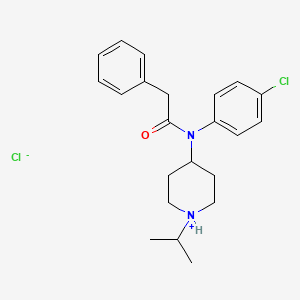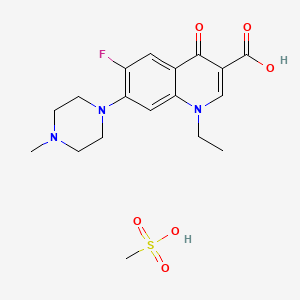
Méthanesulfonate de péfloxacin
Vue d'ensemble
Description
Pefloxacin mesylate is a synthetic broad-spectrum fluoroquinolone antibacterial agent. It is effective against a wide range of gram-negative and gram-positive bacteria. This compound is commonly used to treat bacterial infections in the gastrointestinal system, genitourinary tract, and uncomplicated gonococcal urethritis in males .
In Vivo
Pefloxacin mesylate has been used in a variety of in vivo studies, including animal models and clinical trials. In animal models, it has been used to study the effects of the drug on bacterial infections, such as urinary tract infections, respiratory tract infections, and skin infections. It has also been used to study the pharmacokinetics and pharmacodynamics of the drug in different species. In clinical trials, it has been used to evaluate the efficacy and safety of the drug in treating a variety of bacterial infections.
In Vitro
Pefloxacin mesylate has also been used in a variety of in vitro studies, including cell culture and biochemical assays. In cell culture studies, it has been used to study the effects of the drug on bacterial growth, as well as the effects of bacterial resistance to the drug. In biochemical assays, it has been used to study the mechanism of action of the drug, as well as its biochemical and physiological effects.
Mécanisme D'action
Pefloxacin mesylate exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for the transcription and replication of bacterial DNA. By inhibiting these enzymes, pefloxacin mesylate prevents bacterial cell division and leads to cell death .
Activité Biologique
Pefloxacin mesylate has been shown to be effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. It has been shown to be particularly effective against Gram-negative bacteria, such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
Biochemical and Physiological Effects
Pefloxacin mesylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit bacterial DNA replication and transcription, as well as disrupt bacterial cell walls. It has also been shown to inhibit bacterial protein synthesis, as well as inhibit bacterial enzymes involved in the metabolism of carbohydrates and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of pefloxacin mesylate in lab experiments has a number of advantages and limitations. The main advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that the use of pefloxacin mesylate in lab experiments can be limited due to its potential to induce bacterial resistance.
Orientations Futures
Future research on pefloxacin mesylate could focus on a variety of topics, including the development of new synthetic methods, the investigation of new applications, and the development of new formulations. In addition, further research could be conducted to investigate the pharmacokinetics and pharmacodynamics of the drug, as well as its potential for inducing bacterial resistance. Finally, future research could focus on the development of new delivery systems for the drug, such as nanoparticles and liposomes.
Applications De Recherche Scientifique
Pefloxacin mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on bacterial DNA replication and transcription.
Medicine: Used in the treatment of bacterial infections, particularly those caused by gram-negative bacteria.
Industry: Employed in the development of new antibacterial agents and formulations
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Pefloxacin mesylate plays a crucial role in biochemical reactions by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for the transcription and replication of bacterial DNA . By interfering with these enzymes, pefloxacin mesylate disrupts the DNA replication process, leading to bacterial cell death. The compound interacts with various biomolecules, including proteins and enzymes, to exert its antibacterial effects .
Cellular Effects
Pefloxacin mesylate affects various types of cells and cellular processes. It influences cell function by inhibiting DNA replication, which is critical for cell division and growth. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, pefloxacin mesylate disrupts the normal functioning of DNA, leading to cell death . The compound’s ability to penetrate cells and achieve high tissue-to-serum ratios makes it effective against intracellular pathogens .
Molecular Mechanism
The molecular mechanism of action of pefloxacin mesylate involves the inhibition of DNA gyrase and topoisomerase IV. These enzymes are responsible for introducing negative supercoils into DNA, which is necessary for DNA replication and transcription. By inhibiting these enzymes, pefloxacin mesylate prevents the supercoiling and relaxation of DNA, ultimately inhibiting cell division . This bactericidal action results from the compound’s ability to interfere with the activity of these critical bacterial enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pefloxacin mesylate change over time. The compound is well absorbed by the oral route and has a half-life ranging from 6.2 to 12.4 hours . Over time, pefloxacin mesylate is metabolized to form N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . Long-term effects on cellular function have been observed, including the potential for tendon damage and other adverse effects .
Dosage Effects in Animal Models
The effects of pefloxacin mesylate vary with different dosages in animal models. In broiler chickens, an oral dose of 10 mg/kg body weight every 24 hours has been found to be effective in treating systemic infections . At higher doses, pefloxacin mesylate can have toxic effects, including adverse impacts on the biomechanics and histopathology of tendons in rats . These effects highlight the importance of careful dosage management in clinical and veterinary settings.
Metabolic Pathways
Pefloxacin mesylate is metabolized primarily in the liver. The main metabolic pathways involve the formation of N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . These metabolites are excreted in urine and bile, with the urinary recovery of identified metabolites varying across different species . The compound’s metabolism affects its pharmacokinetic properties and overall efficacy.
Transport and Distribution
Pefloxacin mesylate is well absorbed by the oral route and is distributed widely within the body. It achieves high concentrations in most organs and tissues, except the brain . The compound’s protein binding is relatively low, at about 20-30% . This widespread distribution contributes to its effectiveness in treating bacterial infections in various tissues.
Subcellular Localization
Pefloxacin mesylate is capable of penetrating cells and achieving high tissue-to-serum ratios . This property is particularly important for treating infections caused by intracellular pathogens. The compound’s ability to localize within cells enhances its antibacterial activity and effectiveness in clinical settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pefloxacin mesylate is synthesized through a series of chemical reactions involving the formation of the quinolone core structure. The synthesis typically involves the following steps:
- Formation of the quinolone core by cyclization of an appropriate precursor.
- Introduction of the fluoro group at the 6-position.
- Substitution of the piperazinyl group at the 7-position.
- Conversion to the mesylate salt by reaction with methanesulfonic acid .
Industrial Production Methods: Industrial production of pefloxacin mesylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of solid formaldehyde instead of liquid formaldehyde to improve reaction efficiency.
- Control of reaction temperature and pH to optimize the yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Pefloxacin mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinolone core structure.
Substitution: Substitution reactions at the piperazinyl group or the fluoro group can lead to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed: The major products formed from these reactions include various derivatives of pefloxacin mesylate with modified antibacterial properties .
Comparaison Avec Des Composés Similaires
Pefloxacin mesylate is part of the fluoroquinolone class of antibiotics. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.
Norfloxacin: Structurally similar but with different pharmacokinetic properties.
Ofloxacin: Similar mechanism of action but with different clinical applications
Uniqueness: Pefloxacin mesylate is unique due to its specific activity against certain gram-negative bacteria and its use in treating uncomplicated gonococcal urethritis in males .
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQSBEDKMRHYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70458-92-3 (Parent) | |
| Record name | Pefloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045935 | |
| Record name | Pefloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70458-95-6, 208265-92-3 | |
| Record name | Pefloxacin mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pefloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pefloxacin mesylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pefloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 208265-92-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IAD0UV3FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one](/img/structure/B1663776.png)
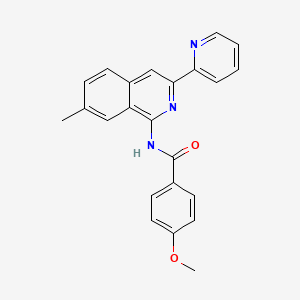
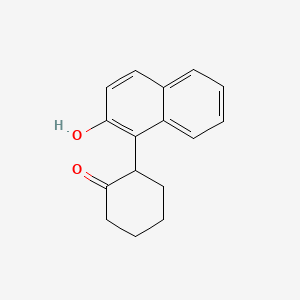

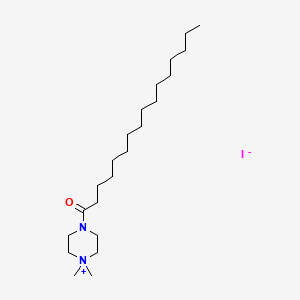
![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)
![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)
![6-(2-Fluorobenzyl)-2,4-Dimethyl-4,6-Dihydro-5h-Thieno[2',3':4,5]pyrrolo[2,3-D]pyridazin-5-One](/img/structure/B1663786.png)
![12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine](/img/structure/B1663787.png)
![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)

![4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663792.png)

